

Application Notes and Protocols for Creating Anthrose-Deficient Mutants of *Bacillus anthracis*

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Compound of Interest

Compound Name: Anthrose

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Audience: Researchers, scientists, and drug development professionals.

Introduction: *Bacillus anthracis*, the causative agent of anthrax, produces spores that are enveloped by an outer layer known as the exosporium. The surface of this exosporium is decorated with glycoproteins, most notably BclA, which features oligosaccharide chains terminating in a unique sugar called **anthrose**.^[1] This sugar is synthesized by enzymes encoded in the antABCD operon.^[2] The presence of **anthrose** on the spore surface has been implicated in spore physiology, germination, and interaction with the host environment.^{[3][4]} Creating mutants deficient in **anthrose** biosynthesis is crucial for studying its precise role in *B. anthracis* pathogenesis and for the development of novel vaccines and therapeutics.

This document provides detailed protocols for three common molecular techniques used to generate **anthrose**-deficient mutants of *B. anthracis*: targeted gene deletion via allelic exchange, high-efficiency gene editing using CRISPR/Cas9, and random transposon mutagenesis.

Application Note 1: Targeted Gene Deletion via Markerless Allelic Exchange

Principle: Markerless allelic exchange is a precise method for creating in-frame deletions or introducing specific mutations without leaving an antibiotic resistance marker in the chromosome. The process involves two sequential homologous recombination events. First, a suicide or conditionally replicating plasmid containing the desired mutation flanked by

homologous sequences is introduced into *B. anthracis*. Integration of this plasmid into the chromosome via a single crossover is selected for. The second step involves selecting for the excision of the plasmid through a second crossover event. This second recombination can either restore the wild-type allele or replace it with the engineered mutation.^{[5][6]} Counter-selection strategies, such as using the I-SceI endonuclease to cleave the integrated plasmid, can significantly enhance the efficiency of isolating the desired mutants.^[6]

Experimental Protocol: Deletion of antC using I-SceI-Assisted Allelic Exchange

This protocol is adapted from methods described for markerless gene replacement in *B. anthracis*.^{[5][6]}

I. Construction of the Allelic Exchange Vector:

- Using PCR, amplify ~1 kb DNA fragments immediately upstream and downstream of the antC gene from *B. anthracis* genomic DNA. Design primers to incorporate unique restriction sites (e.g., BamHI, Sall).^[7]
- Digest the upstream and downstream PCR products, along with a suitable temperature-sensitive shuttle vector (e.g., pRP1028 or pBKJ236, which contain an I-SceI site and a temperature-sensitive origin of replication), with the corresponding restriction enzymes.^{[5][6]}
- Ligate the digested upstream and downstream fragments into the digested vector. This creates a plasmid carrying an in-frame deletion of antC flanked by its native homologous regions.
- Transform the ligation product into a methylation-deficient *E. coli* strain (e.g., SCS110) to produce unmethylated plasmid DNA, which improves transformation efficiency into *B. anthracis*.^{[5][8]}
- Verify the final construct by restriction digest and DNA sequencing.

II. First Crossover: Plasmid Integration into *B. anthracis* Chromosome:

- Introduce the verified allelic exchange vector into the desired *B. anthracis* strain (e.g., Sterne 34F2) via electroporation or conjugation.^{[5][8]}

- Plate the cells on BHI agar containing the appropriate antibiotic for plasmid selection (e.g., spectinomycin or erythromycin).[6]
- Incubate the plates at a permissive temperature for plasmid replication (e.g., 25-30°C) until colonies appear.[6][9]
- To select for chromosomal integrants, streak colonies onto fresh selective agar plates and incubate at a non-permissive temperature (e.g., 37°C).[5][6] Only cells where the plasmid has integrated into the chromosome via homologous recombination will survive.
- Confirm the integration event in candidate colonies by PCR using one primer annealing within the plasmid and another annealing to the chromosome outside the region of homology.

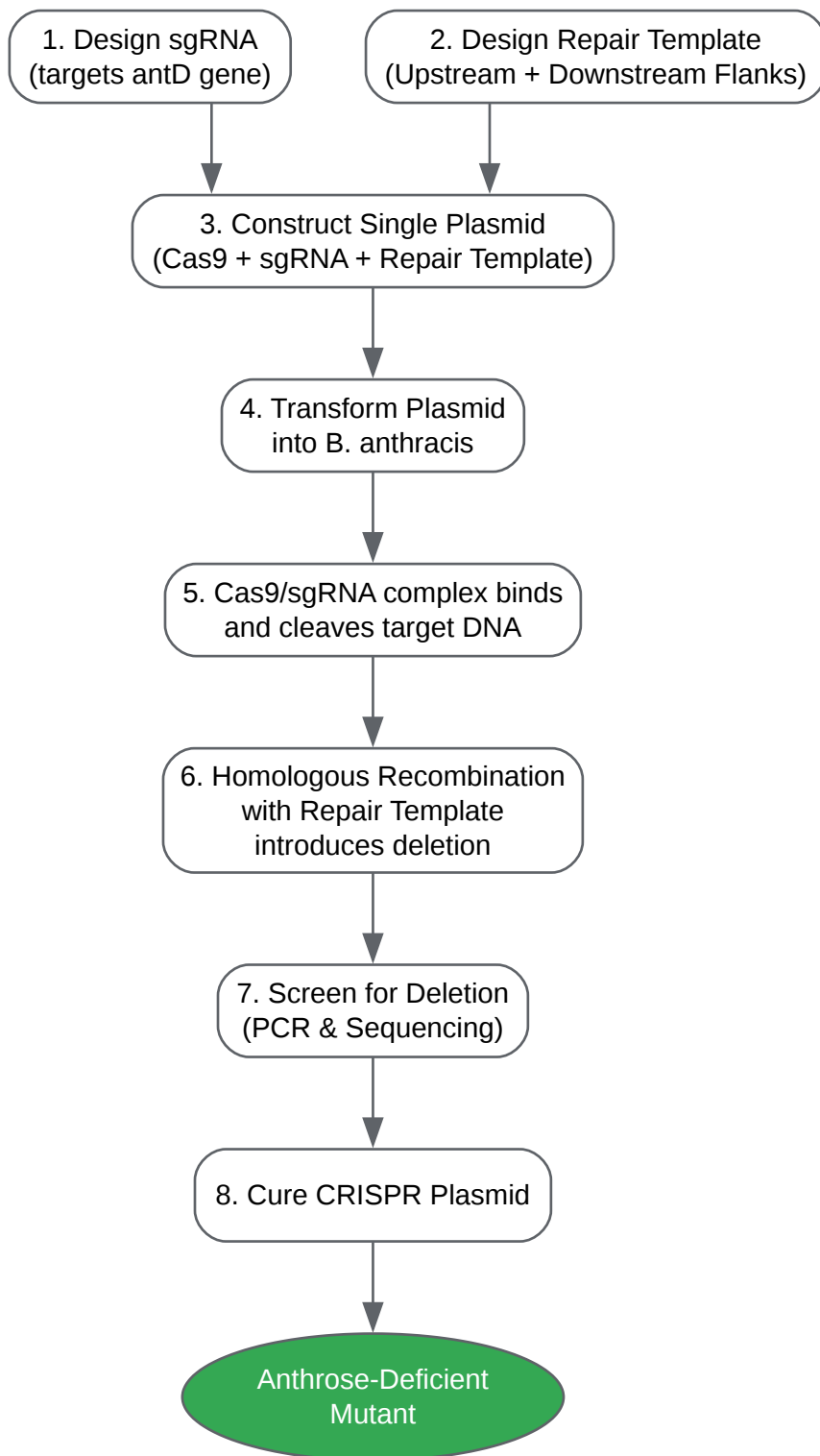
III. Second Crossover: Excision and Mutant Isolation:

- Introduce a second plasmid that expresses the I-SceI endonuclease (e.g., pRP1099 or pSS4332) into the confirmed integrant strain via conjugation or electroporation.[6][10]
- Plate on media containing antibiotics to select for both the integrated plasmid and the I-SceI expression plasmid.
- Induce the expression of I-SceI as required by the specific plasmid system. The I-SceI enzyme will create a double-strand break at its recognition site within the integrated plasmid, stimulating the second homologous recombination event.[6]
- Plate the culture on non-selective media (e.g., plain BHI agar) and incubate to allow for the loss of both plasmids.
- Screen individual colonies for the desired deletion mutant. This is typically done by replica plating to identify colonies that have lost antibiotic resistance associated with the allelic exchange vector.
- Confirm the antC deletion in antibiotic-sensitive colonies by PCR using primers that flank the antC gene. The PCR product from a successful deletion mutant will be smaller than the product from the wild-type strain.

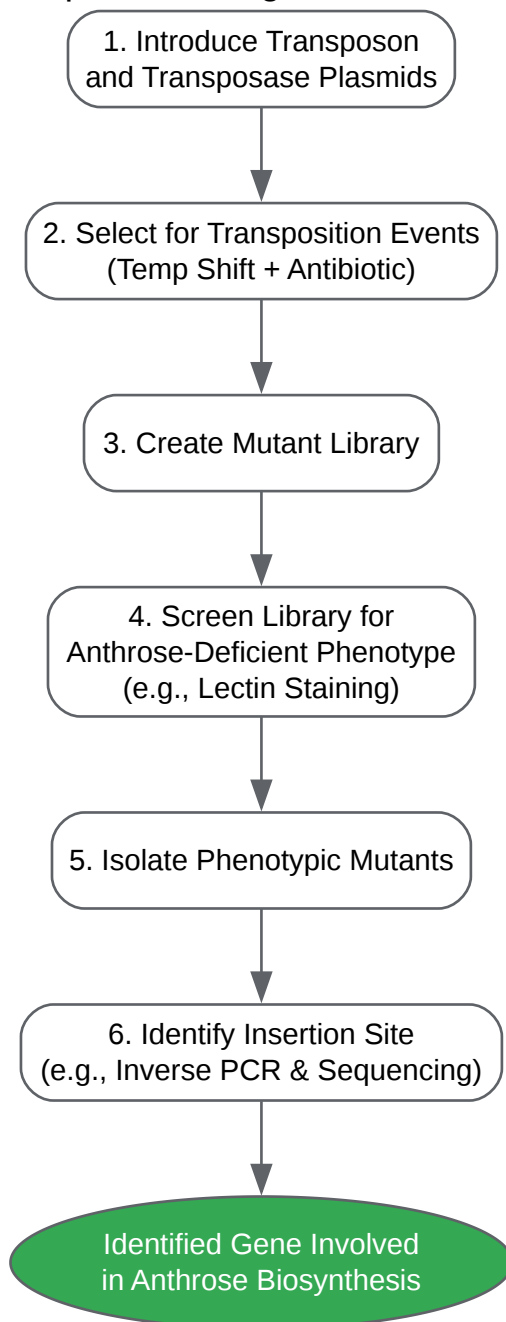
- Verify the deletion and ensure no unintended mutations were introduced by sequencing the PCR product.



CRISPR/Cas9 Gene Deletion Workflow



Transposon Mutagenesis Workflow



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